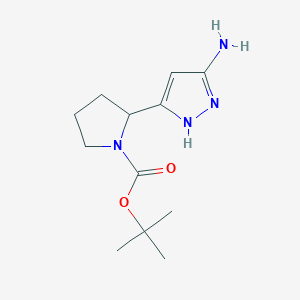

tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Description

Chemical Formula: C₁₂H₂₀N₄O₂ CAS Number: 1396967-66-0 Molecular Weight: 252.31 g/mol Structure: The compound features a 5-membered pyrrolidine ring with a tert-butyl carbamate group at position 1 and a 5-amino-1H-pyrazol-3-yl substituent at position 2. The amino group on the pyrazole enables hydrogen bonding, influencing solubility and molecular interactions .

Applications: Likely serves as an intermediate in pharmaceuticals or agrochemicals due to its modular structure, which allows for further functionalization.

Properties

IUPAC Name |

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(16)8-7-10(13)15-14-8/h7,9H,4-6H2,1-3H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOWWRPKCWLRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via β-Enamino Diketone and Hydrazine Derivatives

A common approach to synthesize 5-substituted pyrazoles involves the reaction of β-enamino diketones with hydrazine derivatives:

- β-Enamino diketones are prepared from substituted piperidine or pyrrolidine carboxylic acids converted to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to form the β-enamine intermediate.

- Reaction of these β-enamino diketones with hydrazine or substituted hydrazines yields the pyrazole ring with regioselective substitution at the 3- and 5-positions.

- For the target compound, methylhydrazine or hydrazine hydrate can be used to introduce the 5-amino substituent on the pyrazole ring.

- The pyrrolidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent side reactions during pyrazole formation.

This method provides moderate to good yields (typically 50-80%) and allows for regioselective control of substitution patterns on the pyrazole ring.

Protection and Deprotection of Pyrrolidine Nitrogen

- The pyrrolidine nitrogen is commonly protected with a tert-butyl carbamate group (Boc) to enhance stability and selectivity during subsequent synthetic steps.

- Protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Selective deprotection can be performed using mild acidic conditions or bases, depending on the protecting groups present on other parts of the molecule.

- Patent literature describes selective deprotection methods for related tert-butyl carbamate-protected aminopiperidines, which can be adapted for pyrrolidine analogs. Reaction temperatures range from 0 to 160 °C, with optimal yields at 50 to 120 °C over 30 minutes to 5 hours.

Palladium-Catalyzed Cross-Coupling for Functionalization

- Palladium-catalyzed amination or arylation reactions can be used to introduce various substituents on the pyrazole or pyrrolidine rings.

- Typical conditions include the use of Pd2(dba)3 as the catalyst, XantPhos as a ligand, and tert-butoxide bases in toluene at elevated temperatures (~110 °C).

- These methods enable the coupling of aryl halides with amino-substituted heterocycles to diversify the compound structure.

Alternative Cyclization and Functionalization Routes

- Iodine-mediated cyclization of pyridyl ketones with substituted amines followed by base treatment can yield imidazo- and pyrazole-fused heterocycles, which may serve as intermediates for further functionalization.

- Bromination with N-bromosuccinimide (NBS) and subsequent palladium-catalyzed amination facilitate the introduction of amino groups at specific positions on the heterocyclic framework.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from reported methods relevant to the preparation of this compound or closely related compounds:

Analytical and Purification Techniques

- Reaction progress is monitored by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Purification typically involves extraction, drying over anhydrous sodium sulfate, filtration, concentration under reduced pressure, and chromatographic techniques such as silica gel chromatography or preparative HPLC.

- Structural confirmation is performed by NMR spectroscopy and mass spectrometry.

Summary and Recommendations

The preparation of this compound is efficiently achieved through a sequence of:

- Formation of β-enamino diketones from pyrrolidine carboxylic acid derivatives.

- Regioselective pyrazole ring construction via reaction with hydrazine derivatives.

- Protection of the pyrrolidine nitrogen as a tert-butyl carbamate.

- Selective deprotection and functionalization using palladium-catalyzed cross-coupling methods.

Optimizing reaction temperatures (50-120 °C), reaction times (0.5-12 hours), and reagent stoichiometry is crucial for maximizing yields and purity. The use of robust analytical methods ensures precise monitoring and quality control.

This synthetic approach is supported by diverse literature and patent sources, providing a reliable and scalable route for the production of this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group in the pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₀N₄O₂

- Molecular Weight : 252.31 g/mol

- Structure : The compound features a pyrrolidine ring substituted with an amino-pyrazole moiety, contributing to its biological activity.

Medicinal Chemistry

Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to the following properties:

- Anticancer Activity : Compounds similar to this structure have shown promise in targeting specific cancer pathways, particularly in inhibiting kinases associated with tumor growth. For instance, pyrazole derivatives are known for their role in inhibiting EGFR mutations linked to non-small cell lung cancer .

Research indicates that derivatives of pyrazole compounds can exhibit diverse biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways.

- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity against various pathogens.

Pharmacological Research

The compound has potential applications in pharmacological studies aimed at developing new drugs targeting specific diseases:

- Drug Development : Its unique structure allows for modifications that can enhance bioactivity or reduce toxicity, making it a candidate for further drug design efforts.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds:

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ring Size Variation: Pyrrolidine vs. Piperidine

Compound: tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS: 1946001-64-4 Key Differences:

Substituent Position and Functional Group Variation

Compound: tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate Key Differences:

- Substituent Position: Amino group at pyrazole position 3 (vs. position 5 in the target compound).

- Synthesis: Synthesized via Boc protection of 3-amino-5-cyclobutylpyrazole with Boc anhydride (86% yield) . Implications: Positional isomerism and cyclobutyl substitution may alter hydrogen-bonding patterns (critical for crystal packing and intermolecular interactions) .

Electron-Withdrawing Substituents

Compound: tert-Butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Key Differences:

- Trifluoroacetyl Group: Strong electron-withdrawing effect reduces basicity of the adjacent nitrogen, contrasting with the electron-donating amino group in the target compound. Implications: Increased electrophilicity enhances reactivity in nucleophilic substitution reactions .

Complex Heterocyclic Systems

Compound: (cis)-tert-Butyl 3-ethyl-4-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate

Key Differences:

- Synthesis: Requires anhydrous DCM and yields 32%, indicating lower efficiency compared to simpler Boc-protected analogs .

Implications: The tosyl group facilitates further derivatization but may complicate purification.

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate | 1396967-66-0 | C₁₂H₂₀N₄O₂ | 252.31 | 5-Amino-pyrazole, pyrrolidine |

| tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate | 1946001-64-4 | C₁₃H₂₂N₄O₂ | 266.34 | 5-Amino-pyrazole, piperidine |

| tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate | Not provided | C₁₁H₁₇N₃O₂ | 223.27 | 3-Amino-pyrazole, cyclobutyl |

Research Findings and Implications

- Hydrogen Bonding: The target compound’s amino and carbonyl groups facilitate robust hydrogen-bonding networks, critical for crystallinity and solubility .

- Ring Size: Piperidine analogs may offer better metabolic stability but require trade-offs in synthesis complexity .

- Electron Effects: Electron-withdrawing groups (e.g., trifluoroacetyl) enhance reactivity but reduce basicity, impacting drug-likeness .

Biological Activity

Introduction

tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate, a compound featuring a pyrrolidine ring and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₈N₄O₂

- Molecular Weight : 252.31 g/mol

- CAS Number : 1396967-66-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole ring is significant for its pharmacological properties, as pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance, a series of pyrazole derivatives were evaluated for their cytotoxic activity against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that certain analogs exhibit selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the pyrazole ring and pyrrolidine structure can significantly affect potency and selectivity.

Key Findings:

- Substituents on Pyrazole : The introduction of electron-donating groups enhances anticancer activity.

- Pyrrolidine Modifications : Changes in the alkyl substituents on the pyrrolidine ring can improve binding affinity to target proteins.

- Chirality : The stereochemistry of the compound may influence its biological activity; both (R) and (S) forms should be evaluated.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several pyrazole-based compounds and tested their efficacy against human cancer cell lines. The results indicated that this compound showed significant cytotoxicity against A549 lung cancer cells, with an IC₅₀ value comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that compounds with similar structures effectively inhibited COX enzymes, leading to reduced inflammatory markers in animal models .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves multi-step synthesis starting with the formation of the pyrazole ring, followed by coupling to the pyrrolidine scaffold. For example, tert-butyl-protected pyrrolidine intermediates can be functionalized using nucleophilic substitution or condensation reactions. Reaction conditions such as temperature (0–20°C), solvent choice (e.g., dichloromethane), and catalysts (e.g., DMAP, triethylamine) significantly impact yield . Purification via column chromatography or recrystallization is critical to isolate the product.

Q. How can the crystal structure of this compound be determined, and what parameters are essential for X-ray diffraction analysis?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Key parameters include space group (e.g., triclinic ), unit cell dimensions (), and refinement metrics (). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What stability considerations and storage protocols are recommended for this compound?

- Methodology : The compound should be stored in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group. Stability tests via HPLC or TLC under varying conditions (humidity, light) are advised to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?

- Methodology : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, guiding experimental conditions. For example, computational screening of solvents or catalysts can reduce trial-and-error in coupling reactions. Integration of machine learning with experimental data accelerates reaction design .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) during characterization?

- Methodology : Cross-validation using complementary techniques is essential. For instance, X-ray crystallography confirms solid-state structure, while - and -NMR verify solution-phase conformation. Discrepancies may arise from dynamic processes (e.g., ring puckering in pyrrolidine); variable-temperature NMR or NOESY experiments can address these .

Q. What mechanistic insights explain the formation of the pyrrolidine-pyrazole core?

- Methodology : Proposed mechanisms include [3+2] cycloaddition for pyrazole synthesis or nucleophilic aromatic substitution for pyrrolidine functionalization. Isotopic labeling (e.g., ) and kinetic studies (e.g., monitoring by LC-MS) can elucidate rate-determining steps .

Q. How can the amino group in the pyrazole ring be selectively modified for derivatization studies?

- Methodology : Protect the amino group with acid-labile tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups before functionalization. Post-reaction deprotection under mild acidic conditions (e.g., TFA in DCM) preserves the pyrrolidine-carbamate backbone. Reaction progress is monitored via MALDI-TOF or FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.